methyl 4-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}benzoate
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Overview
Description
Methyl 4-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}benzoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}benzoate typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Attachment of the Propanoyl Group: The indole derivative is then reacted with a propanoyl chloride in the presence of a base to form the 3-(1-methyl-1H-indol-3-yl)propanoyl intermediate.
Coupling with 4-Aminobenzoic Acid: The intermediate is then coupled with 4-aminobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to improve efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the propanoyl moiety can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}benzoate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide .
- 4-(1-methyl-1H-indol-3-yl)but-3-en-2-one .
Uniqueness
Methyl 4-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}benzoate is unique due to its specific structure, which combines the indole moiety with a benzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl 4-[3-(1-methylindol-3-yl)propanoylamino]benzoate |
InChI |
InChI=1S/C20H20N2O3/c1-22-13-15(17-5-3-4-6-18(17)22)9-12-19(23)21-16-10-7-14(8-11-16)20(24)25-2/h3-8,10-11,13H,9,12H2,1-2H3,(H,21,23) |
InChI Key |
OXZDYPOMHPGTMR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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